molecular formula C7H18Cl2N2 B2971450 N-Ethylpiperidine-4-amine dihydrochloride CAS No. 1233953-08-6

N-Ethylpiperidine-4-amine dihydrochloride

Cat. No. B2971450
CAS RN: 1233953-08-6
M. Wt: 201.14
InChI Key: WCMSNOFLXVFJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Ethylpiperidine-4-amine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of seven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms .

Mechanism of Action

N-Ethylpiperidine-4-amine dihydrochloride acts as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, this compound has been shown to increase the levels of dopamine and other neurotransmitters in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, reduce oxidative stress, and protect against neuronal damage. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-Ethylpiperidine-4-amine dihydrochloride has several advantages for use in lab experiments, including its high potency and selectivity for MAO-B inhibition. However, this compound also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-Ethylpiperidine-4-amine dihydrochloride, including the development of new synthetic methods, the exploration of its potential as a treatment for neurological and inflammatory diseases, and the investigation of its safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.

Synthesis Methods

N-Ethylpiperidine-4-amine dihydrochloride can be synthesized through a number of methods, including the reaction of piperidine with ethylamine in the presence of a reducing agent such as sodium borohydride. Other methods include the use of palladium-catalyzed coupling reactions and the use of N-ethylpiperidine-4-carboxamide as a precursor.

Scientific Research Applications

N-Ethylpiperidine-4-amine dihydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-ethylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-7-3-5-8-6-4-7;;/h7-9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMSNOFLXVFJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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